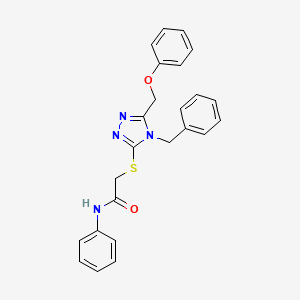

2-((4-Benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide

Beschreibung

Chemical Identity: The compound 2-((4-Benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide (CAS: 483968-65-6) is a 1,2,4-triazole derivative with a benzyl group at position 4, a phenoxymethyl substituent at position 5, and a thio-linked acetamide moiety bound to an N-phenyl group. Its molecular formula is C24H22N4O2S (molecular weight: 454.52 g/mol). Structural features include:

- A 1,2,4-triazole core functionalized with sulfur and acetamide groups.

- Benzyl and phenoxymethyl substituents contributing to lipophilicity and steric bulk.

Characterization methods include NMR, MS, and elemental analysis .

Eigenschaften

CAS-Nummer |

483968-65-6 |

|---|---|

Molekularformel |

C24H22N4O2S |

Molekulargewicht |

430.5 g/mol |

IUPAC-Name |

2-[[4-benzyl-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide |

InChI |

InChI=1S/C24H22N4O2S/c29-23(25-20-12-6-2-7-13-20)18-31-24-27-26-22(17-30-21-14-8-3-9-15-21)28(24)16-19-10-4-1-5-11-19/h1-15H,16-18H2,(H,25,29) |

InChI-Schlüssel |

MODMTJZRCKDPMH-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)CN2C(=NN=C2SCC(=O)NC3=CC=CC=C3)COC4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Biologische Aktivität

2-((4-Benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial research. This article reviews the biological activity of this compound based on diverse sources, highlighting its mechanisms of action, synthesis, and clinical relevance.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 430.5 g/mol . The compound features a triazole ring, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multiple steps starting from the formation of the triazole ring. One common method includes the reaction of benzylamine with phenol derivatives under alkaline conditions to yield the desired product . Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 0.95 | Induces apoptosis through caspase activation |

| HepG2 | 0.73 | Inhibits cell proliferation via cell cycle arrest |

| A549 | 0.37 | Targets VEGFR-2 leading to reduced angiogenesis |

These findings suggest that this compound may be more potent than traditional chemotherapeutics like sorafenib .

Antimicrobial Activity

In addition to its anticancer properties, this compound also exhibits antimicrobial activity against various pathogens. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential enzymes. For example:

| Pathogen | Activity |

|---|---|

| Staphylococcus aureus | Effective at low concentrations |

| Escherichia coli | Moderate activity observed |

The biological effects of this compound are attributed to its ability to interact with specific molecular targets involved in cancer progression and microbial resistance. The triazole moiety plays a crucial role in binding to enzymes such as thymidylate synthase and histone deacetylase (HDAC), which are critical for DNA synthesis and regulation .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

- Study on MCF-7 Cells : A study demonstrated that treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis through mitochondrial pathways.

- Animal Model Study : In vivo studies using xenograft models showed that administration of this compound led to tumor regression without significant toxicity to normal tissues.

Wissenschaftliche Forschungsanwendungen

Biological Activities

-

Antimicrobial Properties :

- Compounds with triazole moieties have demonstrated significant antimicrobial activity against various pathogens. For instance, studies indicate that derivatives can effectively inhibit both Gram-positive and Gram-negative bacteria. The presence of the thiol group in this compound may enhance its antimicrobial efficacy by disrupting bacterial cell walls or metabolic processes .

-

Antifungal Activity :

- Triazole derivatives are well-known antifungal agents. Similar compounds have shown effectiveness against fungal infections by inhibiting ergosterol synthesis, a critical component of fungal cell membranes. The specific activity of this compound against fungal strains remains to be extensively documented but is expected based on structural similarities to known antifungals .

-

Anticancer Potential :

- The compound's ability to inhibit specific enzymes involved in cancer progression positions it as a potential anticancer agent. Triazole derivatives have been studied for their cytotoxic effects on various cancer cell lines, including breast and colon cancers. Preliminary studies suggest that this compound could induce apoptosis in cancer cells, although detailed studies are required to confirm these effects .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, starting from simpler precursors. Key steps may include:

- Formation of the triazole ring.

- Introduction of the benzyl and phenoxymethyl groups.

- Finalization through acetamide formation.

These synthetic pathways are crucial for optimizing yield and purity, which directly influence biological activity .

Case Studies

- Antimicrobial Efficacy :

-

Cancer Cell Line Studies :

- Research involving triazole derivatives has highlighted their potential in targeting specific cancer pathways. Studies showed that certain structural modifications led to enhanced cytotoxicity against breast cancer cell lines, indicating that further exploration of this compound's analogs could yield promising results .

Analyse Chemischer Reaktionen

Oxidation Reactions

The thioether (-S-) linkage is susceptible to oxidation:

| Oxidizing Agent | Conditions | Product | Notes |

|---|---|---|---|

| H₂O₂ | Room temperature, acidic medium | Sulfoxide (R-SO-R') | Partial oxidation observed in analogous triazoles |

| KMnO₄ | Aqueous, 60°C | Sulfone (R-SO₂-R') | Complete oxidation requires stoichiometric control |

Oxidation side reactions may occur at the triazole ring under harsh conditions, necessitating pH and temperature regulation.

Reduction Reactions

The acetamide moiety and aromatic systems participate in selective reductions:

| Target Group | Reagent | Conditions | Product |

|---|---|---|---|

| Ketone (if present) | NaBH₄ | Ethanol, 45–50°C | Secondary alcohol |

| Nitro groups (hypothetical) | H₂/Pd-C | Ethanol, RT | Amine derivative |

Reductive cleavage of the thioether bond is not reported under standard conditions, preserving the triazole core .

Substitution Reactions

The thiol (-SH) group in precursors facilitates nucleophilic substitutions:

| Electrophile | Conditions | Product |

|---|---|---|

| Alkyl halides | DMF, Cs₂CO₃, 24 h | Thioethers (e.g., phenoxymethyl derivatives) |

| Acyl chlorides | Pyridine, 0°C | Thioesters |

Post-synthetic modifications often target the triazole N-atoms for further diversification.

Cycloaddition and Cyclization

The triazole ring enables [3+2] cycloadditions with dipolarophiles like nitriles or alkynes, forming fused heterocycles. For example:

| Dipolarophile | Conditions | Product |

|---|---|---|

| Phenylacetylene | Cu(I) catalysis, 80°C | Triazolo-pyridine hybrid |

Cyclization reactions involving the acetamide’s carbonyl group remain unexplored but are theoretically plausible.

Stability and Reactivity Trends

-

pH Sensitivity : The compound decomposes under strongly acidic (pH < 2) or basic (pH > 12) conditions, with cleavage at the thioether bond.

-

Thermal Stability : Stable up to 200°C, but prolonged heating above 150°C induces dehydrogenation of the triazole ring.

Comparative Reactivity with Analogues

| Compound | Key Structural Difference | Reactivity Contrast |

|---|---|---|

| 4-Methyl-triazole-thiol | Methyl vs. benzyl substitution | Lower electrophilicity at sulfur |

| N-Phenyl-2-(triazolylthio)acetamide | Absence of phenoxymethyl group | Reduced steric hindrance in substitutions |

Unresolved Questions and Research Gaps

-

Catalytic Asymmetric Modifications : No studies explore enantioselective functionalization of the triazole ring.

-

In Situ Characterization : Limited data on intermediate species during oxidation/reduction pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with several 1,2,4-triazole derivatives. Key comparisons include:

Table 1: Substituent Variations and Physical Properties

Key Observations:

- Substituent Effects: Benzyl vs. Phenoxymethyl vs. Pyridinyl/Thiophene: The phenoxymethyl group (target compound) contributes to higher molecular weight and lipophilicity compared to heterocyclic substituents (e.g., pyridinyl in 6a or thiophene in 573705-89-2), which may influence pharmacokinetics .

Synthetic Efficiency :

Key Findings:

- Receptor Modulation: VUAA1 and OLC15 () demonstrate that minor substituent changes (e.g., ethyl vs.

- Docking Studies: Compounds like 9c () exhibit binding modes influenced by aryl-thiazole substituents, suggesting the target compound’s phenoxymethyl group could enhance binding affinity in similar systems.

Physicochemical and Pharmacokinetic Predictions

- Lipophilicity: The benzyl and phenoxymethyl groups in the target compound likely increase logP compared to analogues with pyridinyl (6a) or thiophene (573705-89-2) substituents, impacting membrane permeability.

- Solubility : Polar groups (e.g., pyridine in 6a, acetamide in VUAA1) improve aqueous solubility, whereas the target compound’s aromatic substituents may reduce it.

- Metabolic Stability : Thioether linkages (common in all compounds) are susceptible to oxidation, but bulky substituents (e.g., benzyl) may slow degradation .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-((4-Benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide to improve yield and purity?

- Methodology : The synthesis of structurally similar triazole-thioacetamides involves refluxing intermediates (e.g., 2-chloroacetamides) with sodium azide in a toluene:water (8:2) solvent system under controlled conditions. Monitoring via TLC (hexane:ethyl acetate, 9:1) and purification via recrystallization (ethanol) or solvent extraction (ethyl acetate) are critical . Adjusting reaction time (5–7 hours) and stoichiometric ratios (e.g., 1.5:1 NaN₃ to substrate) can enhance yield .

Q. What characterization techniques are recommended to confirm the structure and purity of this compound?

- Methodology : Use spectroscopic methods (¹H/¹³C NMR, IR) to confirm functional groups and regiochemistry. Elemental analysis (C, H, N) and HPLC can validate purity (>98%). For example, IR spectra of triazole derivatives show characteristic C=S (1250–1150 cm⁻¹) and C-N (1350–1300 cm⁻¹) stretches, while NMR confirms substituent positions . Melting point analysis further corroborates crystallinity .

Q. What are the key considerations for safe handling and storage of this compound in a laboratory setting?

- Methodology : Store in airtight containers at 2–8°C, away from moisture and heat. Use fume hoods during synthesis due to potential toxicity and irritation risks. Emergency protocols include ethanol rinsing for skin contact and activated charcoal for accidental ingestion. Avoid aqueous environments to prevent decomposition .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of derivatives of this compound?

- Methodology : Synthesize analogs with variations in the benzyl, phenoxymethyl, or phenylacetamide groups. Test for bioactivity (e.g., antimicrobial, anticancer) using assays like DPPH radical scavenging (antioxidant), agar diffusion (antibacterial), or MTT (cytotoxicity). For instance, replacing the phenyl group with pyridinyl enhances antibacterial activity against E. coli . Computational docking (e.g., AutoDock Vina) predicts binding modes to targets like acetylcholinesterase .

Q. What in vitro and in vivo models are appropriate for evaluating the anticancer potential of this compound?

- Methodology : In vitro: Use human cancer cell lines (e.g., MCF-7, HepG2) with MTT assays to measure IC₅₀ values. In vivo: Administer to rodent models (e.g., rats) and monitor pharmacokinetics via blood concentration profiles (Cmax at 5 minutes post-administration) . Tumor regression studies with xenografts can validate efficacy .

Q. What computational methods can predict the binding affinity and mechanism of action of this compound with biological targets?

- Methodology : Molecular docking (e.g., Schrödinger Suite) and MD simulations (GROMACS) analyze interactions with targets like DNA gyrase or tubulin. For example, triazole-thioacetamides dock into the ATP-binding site of kinases via hydrogen bonding with key residues (e.g., Asp86, Lys103) . QSAR models using descriptors like logP and PSA optimize lead compounds .

Q. How can researchers resolve contradictions in biological activity data across different studies involving this compound?

- Methodology : Standardize assay conditions (e.g., bacterial strain, solvent controls) to minimize variability. Cross-validate results using orthogonal methods (e.g., microdilution vs. agar diffusion for MIC determination). Meta-analysis of datasets (e.g., IC₅₀ ranges) identifies outliers due to impurities or solvent effects .

Q. What analytical methods are suitable for studying the thermodynamic properties and stability of this compound under various conditions?

- Methodology : Hydrophilic interaction chromatography (HILIC) measures retention factors (k) at varying temperatures to calculate thermodynamic parameters (ΔH°, ΔS°). Accelerated stability testing (40°C/75% RH for 6 months) assesses degradation pathways via LC-MS. Thermal gravimetric analysis (TGA) determines decomposition thresholds (>200°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.